molecular formula C12H22N2O3 B1477682 (3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-2-yl)methanone CAS No. 2097948-48-4

(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-2-yl)methanone

Cat. No.: B1477682
CAS No.: 2097948-48-4
M. Wt: 242.31 g/mol
InChI Key: WGZZVGJJPAMZNE-UHFFFAOYSA-N
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Description

(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-2-yl)methanone is a useful research compound. Its molecular formula is C12H22N2O3 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-ethoxy-4-hydroxypyrrolidin-1-yl)-piperidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-2-17-11-8-14(7-10(11)15)12(16)9-5-3-4-6-13-9/h9-11,13,15H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZZVGJJPAMZNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1O)C(=O)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-2-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features both pyrrolidine and piperidine rings, which contribute to its unique chemical properties. The structural formula can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C12H22N2O3
Molecular Weight 238.32 g/mol
CAS Number 2098082-70-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's hydroxyl and ethoxy groups facilitate binding to these targets, modulating their activity. This interaction is crucial for its potential therapeutic effects, particularly in neurological disorders.

1. Neuropharmacological Effects

Research indicates that compounds with similar structures exhibit significant neuropharmacological effects. For example, studies on related piperidine derivatives have shown:

  • Dopamine Receptor Modulation : Compounds that interact with dopamine receptors can influence mood and cognitive functions, making them potential candidates for treating conditions like ADHD and depression .

2. Antioxidant Activity

The presence of hydroxyl groups in the structure suggests potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including neurodegenerative disorders.

Study 1: Neuroprotective Effects

A study exploring the neuroprotective effects of similar compounds found that they could reduce neuronal apoptosis in models of oxidative stress. This suggests that this compound may have protective properties against neurodegeneration.

Study 2: Enzyme Inhibition

Research on enzyme inhibition has shown that related compounds can inhibit acetylcholinesterase (AChE), which is significant for treating Alzheimer's disease. If this compound exhibits similar activity, it could be valuable in developing AChE inhibitors.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds can be insightful:

Compound Biological Activity
(3-Hydroxy-4-methoxypyrrolidin-1-yl)(piperidin-3-yl)methanoneModerate AChE inhibition
(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-4-yl)methanonePotential neuroprotective effects
This compound Promising candidate for neurological disorders

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-2-yl)methanone
Reactant of Route 2
(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-2-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.